

# T-1095A: A Selective Sodium-Glucose Cotransporter Inhibitor

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## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

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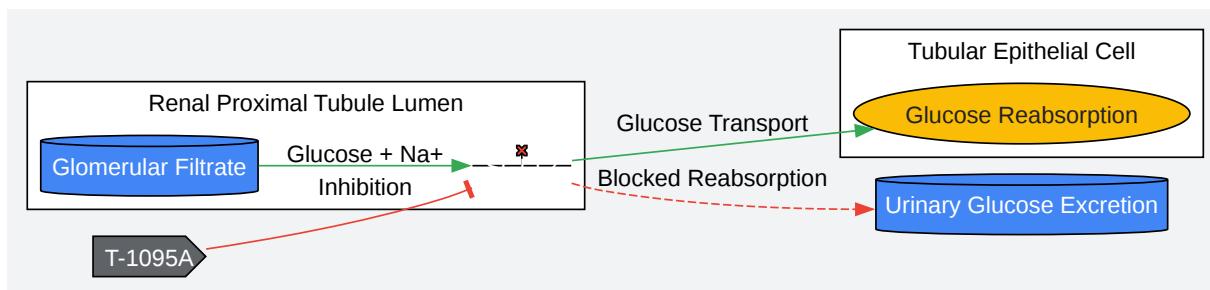
An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**T-1095A** is a potent and selective inhibitor of the sodium-glucose cotransporters (SGLTs), with a mechanism of action that has been a focal point of research in the management of diabetes. [1] It is the active metabolite of the orally administered prodrug T-1095.[1][2] Derived from phlorizin, a naturally occurring SGLT inhibitor, T-1095 was developed to overcome the limitations of its parent compound, such as poor oral bioavailability.[1][3] Upon oral administration, T-1095 is absorbed and metabolized to **T-1095A**, which then exerts its pharmacological effects primarily in the kidneys.[1][2] This guide provides a comprehensive overview of **T-1095A**, focusing on its mechanism of action, quantitative inhibitory profile, *in vivo* efficacy, and the experimental protocols used for its characterization.

## Mechanism of Action

**T-1095A** selectively inhibits the sodium-glucose cotransporters, primarily SGLT2, which is responsible for the reabsorption of the majority of filtered glucose in the renal proximal tubules. [2] By blocking SGLT2, **T-1095A** reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[1] This glucosuric effect directly lowers blood glucose levels, independent of insulin secretion or action. [1] Long-term treatment with T-1095 has been shown to improve hyperglycemia and reduce HbA1c levels in various animal models of diabetes.[1][4][5]



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Mechanism of SGLT2 Inhibition by **T-1095A**

## Quantitative Data

The following tables summarize the inhibitory activity and in vivo efficacy of T-1095 and its active metabolite, **T-1095A**.

**Table 1: Inhibitory Activity of T-1095 and T-1095A**

Compound	Transporter	Species	System	Value Type	Value	Selectivity (SGLT1/SGLT2)	Reference
T-1095	hSGLT1	Human	-	IC50	22.8 $\mu$ M	~10-fold for SGLT2	-
T-1095	hSGLT2	Human	-	IC50	2.3 $\mu$ M	-	-
T-1095A	hSGLT1	Human	Xenopus oocytes	Ki	0.07 $\mu$ M	~4	-
T-1095A	hSGLT2	Human	-	Ki	~0.28 $\mu$ M*	-	[6]
T-1095A	SGLT	Rat	Kidney BBMVs	Ki	0.33 $\mu$ M	-	-
Phlorizin	hSGLT1	Human	-	Ki	300 nM	~0.13-fold for SGLT2	[7]
Phlorizin	hSGLT2	Human	-	Ki	39 nM	-	[7]

\*Value estimated based on the reported SGLT1/SGLT2 selectivity ratio of ~4.[6]

**Table 2: In Vivo Efficacy of T-1095 in Diabetic Animal Models**

Animal Model	Treatment	Duration	Change in Blood Glucose	Change in HbA1c	Reference
Streptozotocin (STZ)-induced diabetic rats	0.03% and 0.1% in diet	4 weeks	Improved hyperglycemia	Dose-dependent decrease	[4]
STZ-induced diabetic rats	0.1% in diet	8 weeks	Reduced	Reduced	[4]
db/db mice	0.03% and 0.1% in diet	12 weeks	Significant decrease	Significant decrease	[8]
Goto-Kakizaki (GK) rats	0.1% in diet	32 weeks	Significant decrease	Significant decrease	[5]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGLT inhibitors like **T-1095A**.

### Protocol 1: SGLT Inhibition Assay in *Xenopus laevis* Oocytes

This protocol describes a common method for expressing human SGLT1 and SGLT2 in *Xenopus laevis* oocytes to determine the inhibitory activity of compounds.

#### 1. Oocyte Preparation:

- Harvest oocytes from anesthetized female *Xenopus laevis*.
- Defolliculate the oocytes by treatment with collagenase.
- Incubate the oocytes in Barth's solution overnight to allow for recovery.

#### 2. cRNA Injection:

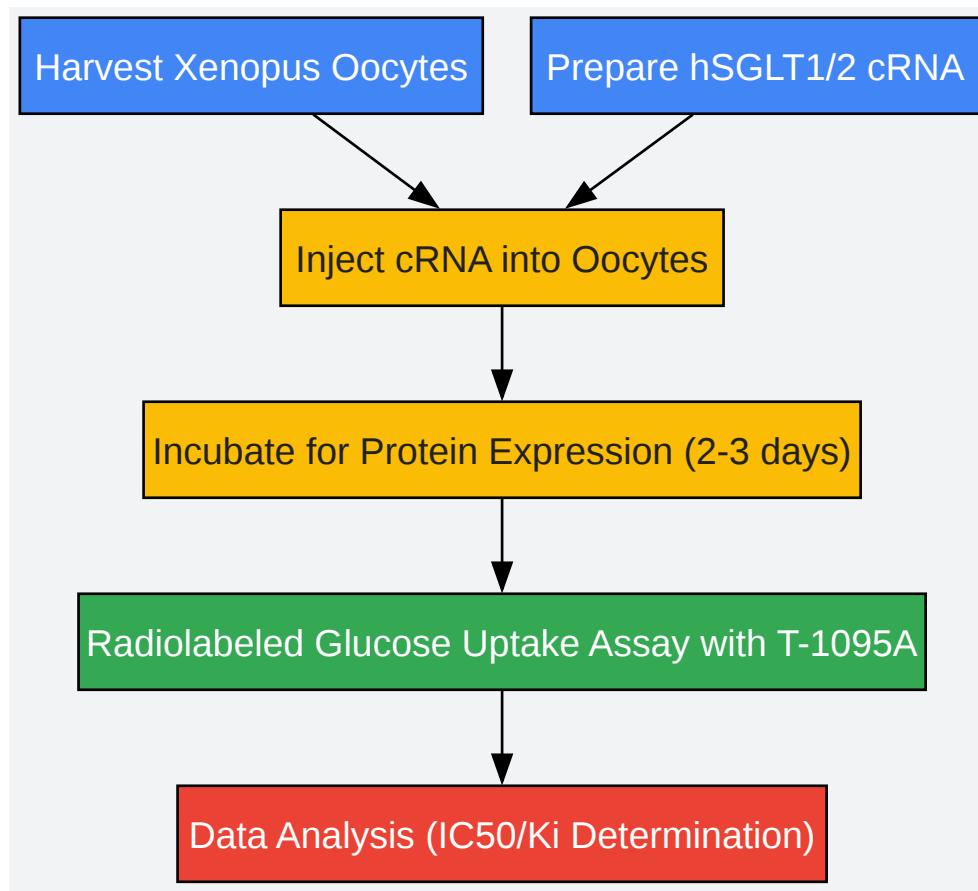
- Linearize plasmids containing the cDNA for human SGLT1 or SGLT2.
- Synthesize capped cRNA using an in vitro transcription kit.
- Inject a specific amount of cRNA (e.g., 50 ng) into the cytoplasm of Stage V-VI oocytes.
- Incubate the injected oocytes for 2-3 days to allow for protein expression.

#### 3. Glucose Uptake Assay:

- Pre-incubate the oocytes in a sodium-free buffer.
- Transfer the oocytes to a sodium-containing buffer with a radiolabeled glucose analog (e.g.,  $\alpha$ -methyl-D-[U- $^{14}\text{C}$ ]glucopyranoside) and varying concentrations of the test inhibitor (**T-1095A**).
- After a defined incubation period (e.g., 60 minutes), wash the oocytes extensively with ice-cold sodium-free buffer to stop the uptake.
- Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

#### 4. Data Analysis:

- Determine the rate of glucose uptake at each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration.
- Calculate the IC50 or Ki value by fitting the data to a suitable dose-response curve.



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Experimental Workflow for SGLT Inhibitor Evaluation in Xenopus Oocytes

## Protocol 2: Glucose Uptake in Brush Border Membrane Vesicles (BBMVs)

This method is used to study the transport of glucose into vesicles prepared from the apical membrane of renal proximal tubule cells.[\[9\]](#)

### 1. BBMV Preparation:

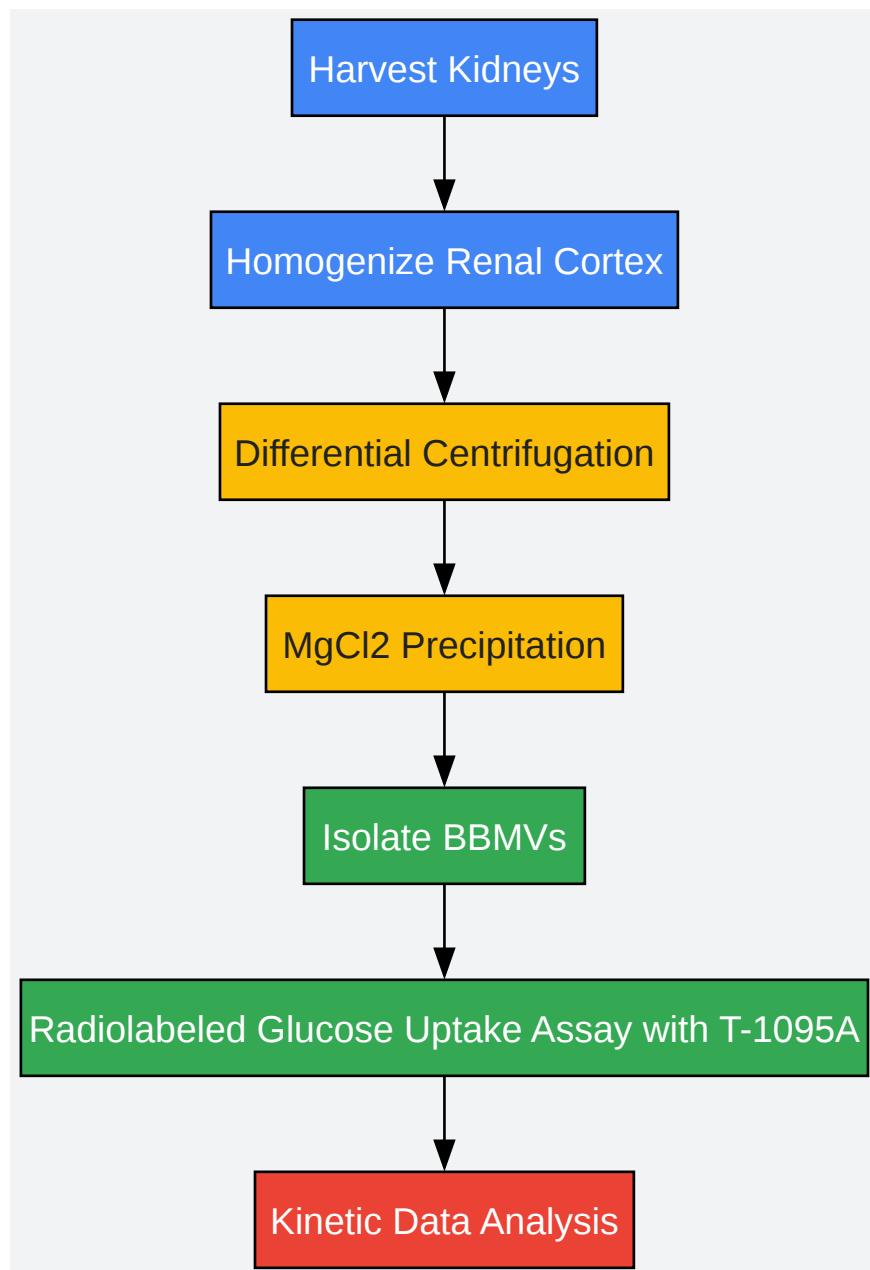
- Excise the kidneys from the animal model (e.g., rats).
- Isolate the renal cortex and homogenize it in a buffered solution.[\[9\]](#)
- Perform a series of differential centrifugation steps to enrich for brush border membranes.
- Use a magnesium chloride precipitation method to selectively aggregate and pellet non-brush border membranes, leaving the BBMVs in the supernatant.[\[9\]](#)
- Resuspend the final BBMV pellet in an appropriate buffer.

## 2. Glucose Uptake Assay:

- Pre-load the BBMVs with a specific intravesicular buffer.
- Initiate the uptake by mixing the BBMV suspension with an incubation buffer containing a radiolabeled glucose analog and the test inhibitor (**T-1095A**).
- At various time points, take aliquots of the mixture and add them to an ice-cold stop solution to terminate the transport.
- Rapidly filter the mixture through a membrane filter to separate the vesicles from the incubation medium.
- Wash the filter extensively to remove any non-transported substrate.
- Measure the radioactivity retained on the filter, which corresponds to the amount of glucose transported into the vesicles.

## 3. Data Analysis:

- Determine the initial rate of glucose uptake for each condition.
- Analyze the data using kinetic models (e.g., Michaelis-Menten) to determine the effect of the inhibitor on the transport kinetics.



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## Conclusion

**T-1095A** has been demonstrated to be a selective inhibitor of SGLT, with a preference for SGLT2. Its mechanism of action, which involves the promotion of urinary glucose excretion, provides an insulin-independent pathway for glycemic control. The data from various preclinical models support its efficacy in reducing blood glucose and HbA1c levels. The experimental protocols outlined in this guide

provide a framework for the continued investigation and characterization of SGLT inhibitors. As the field of diabetes research continues to evolve, a thorough understanding of the technical aspects of drug evaluation is paramount for the development of novel and effective therapies.

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